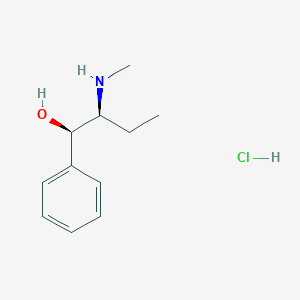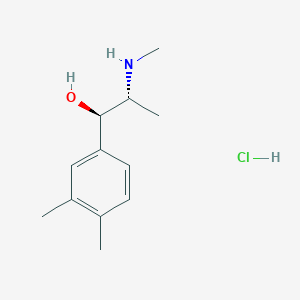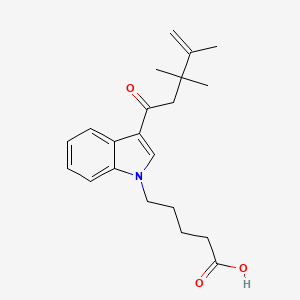
alpha-Linolenic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Linolenic Acid-d5 (ALA-d5) is an isotopically labeled standard used for the quantification of alpha-Linolenic acid . ALA is an essential fatty acid found in leafy green vegetables and is known to help prevent cardiovascular disease .
Synthesis Analysis
A physiological compartmental model of alpha-linolenic acid metabolism was derived from the plasma concentration-time curves for d5-18:3n-3, d5-20:5n-3, d5-22:5n-3, and d5-22:6n-3 in eight healthy subjects . The conversion of ALA to EPA and DHA is limited, indicating that the biosynthesis of long-chain n-3 PUFA from alpha-linolenic acid is limited in healthy individuals .Molecular Structure Analysis
The molecular formula of ALA-d5 is C18H25D5O2 . The InChI code is InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3, (H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 .Chemical Reactions Analysis
ALA-d5 is metabolized to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) by desaturases and elongases in humans . The conversion of ALA to EPA and DHA is limited, indicating that the biosynthesis of long-chain n-3 PUFA from alpha-linolenic acid is limited in healthy individuals .Physical And Chemical Properties Analysis
The molecular weight of ALA-d5 is 283.5 g/mol . The exact mass is 283.255963925 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 20 .Applications De Recherche Scientifique
Anti-Inflammatory and Antiallergic Effects
Alpha-Linolenic Acid-d5 (ALA-d5) has been found to have positive anti-inflammatory and antiallergic effects . It has been shown to attenuate inflammation by regulating Th1/Th2 imbalance in ovalbumin-induced mice of allergic rhinitis . This indicates that ALA-d5 may have a potential role in the treatment of allergic rhinitis .
Cardiovascular Disease Prevention
ALA-d5 is an essential fatty acid found in leafy green vegetables . As part of a low saturated fat diet, it helps prevent cardiovascular disease . A high intake of ALA-d5 compared with a low intake was significantly associated with a lower risk of deaths from cardiovascular disease .
Cancer Mortality Risk
High intake of ALA-d5 compared with low intake was associated with a slightly higher risk of cancer mortality . However, more research is needed to fully understand this association and its implications.
All-Cause Mortality Risk
High intake of ALA-d5 compared with low intake was significantly associated with a lower risk of deaths from all causes . This suggests that ALA-d5 could potentially contribute to overall longevity.
Coronary Heart Disease Risk
High intake of ALA-d5 compared with low intake was significantly associated with a lower risk of deaths from coronary heart disease . This indicates that ALA-d5 could potentially play a role in the prevention of coronary heart disease.
Use as an Internal Standard in Research
ALA-d5 is intended for use as an internal standard for the quantification of ALA by GC- or LC-MS . This makes it a valuable tool in research settings.
Biodiesel Production
Alpha-Linolenic acid ethyl ester, a derivative of ALA-d5, has been found in biodiesel produced from castor oil using ethanol . This suggests potential applications of ALA-d5 in the field of renewable energy.
Mécanisme D'action
- By repressing SREBP-1c, ALA-d5 reduces the expression of stearoyl-CoA desaturase 1 (SCD1) , an enzyme involved in fatty acid synthesis .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Propriétés
IUPAC Name |
(9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-HIHMOWEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

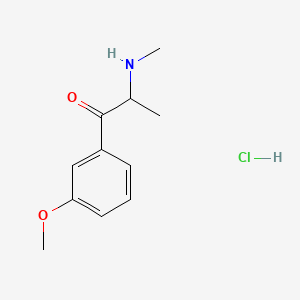
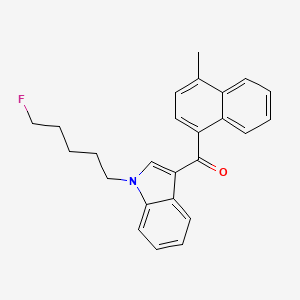

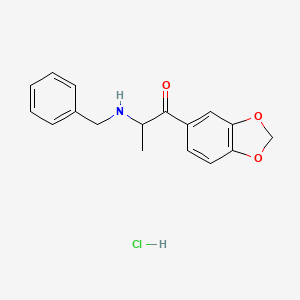

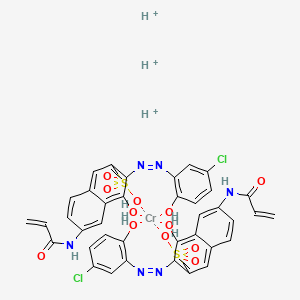

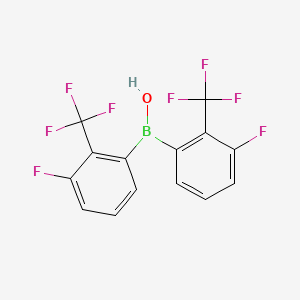
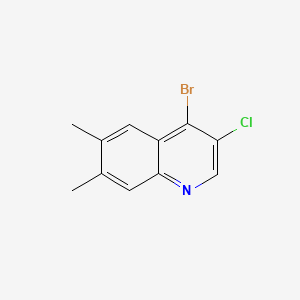
![Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride](/img/structure/B594160.png)
